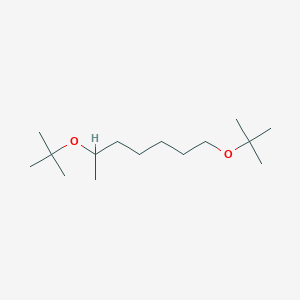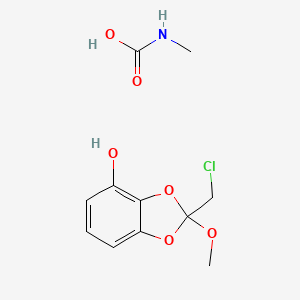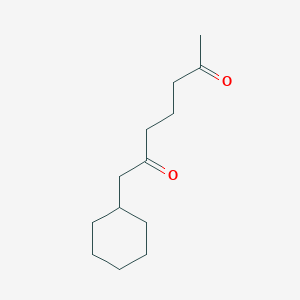![molecular formula C15H13ClN2O B14593670 4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide CAS No. 61625-39-6](/img/structure/B14593670.png)
4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzene ring substituted with a chlorophenyl group and a carboximidamide group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide typically involves the reaction of 4-chlorobenzaldehyde with benzene-1-carboximidamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher production rates. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency and yield of the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, especially at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, and bases are used under various conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-(4-Bromophenyl)-2-oxoethyl]benzene-1-carboximidamide
- 4-[2-(4-Fluorophenyl)-2-oxoethyl]benzene-1-carboximidamide
- 4-[2-(4-Methylphenyl)-2-oxoethyl]benzene-1-carboximidamide
Uniqueness
4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from its analogs with different substituents, such as bromine, fluorine, or methyl groups, which may exhibit different reactivity and applications.
Propriétés
Numéro CAS |
61625-39-6 |
|---|---|
Formule moléculaire |
C15H13ClN2O |
Poids moléculaire |
272.73 g/mol |
Nom IUPAC |
4-[2-(4-chlorophenyl)-2-oxoethyl]benzenecarboximidamide |
InChI |
InChI=1S/C15H13ClN2O/c16-13-7-5-11(6-8-13)14(19)9-10-1-3-12(4-2-10)15(17)18/h1-8H,9H2,(H3,17,18) |
Clé InChI |
TYJKDZFQHFUOJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Cl)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


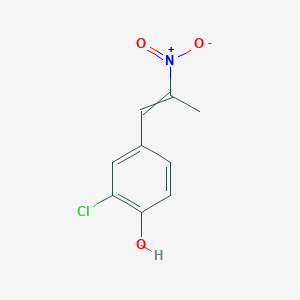
![(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile](/img/structure/B14593596.png)
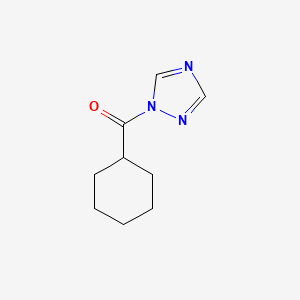



![N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B14593636.png)

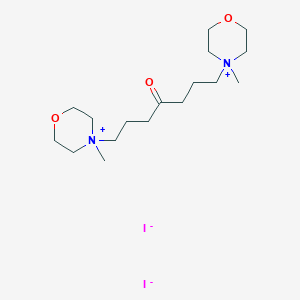
![Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate](/img/structure/B14593659.png)
